The compound (2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a complex organic molecule notable for its potential applications in medicinal chemistry. It is categorized under imidazole derivatives, which are known for their diverse biological activities. The compound's molecular formula is , and it has a molecular weight of approximately 348.52 g/mol.
Methods of Synthesis:
The synthesis of this compound typically involves multiple steps, including the formation of the imidazole ring, the introduction of the thioether group, and the subsequent addition of the pyrrolidinylsulfonyl group. Various synthetic routes can be utilized, including:
Structure:
The molecular structure features a central imidazole ring substituted with a thioether and a methanone group attached to a phenyl ring that carries a pyrrolidinylsulfonyl substituent.
Data:
CC1=CC(CSC2=NCCN2)=C(C)C=C1.CC(C)C(C)C=C(C)C=CC(C)C=C(C)C=CC(C)C=C(C)
Reactions:
The compound may undergo various chemical reactions typical for imidazole derivatives, including:
Technical Details:
Understanding the reactivity patterns requires knowledge of the electronic effects imparted by substituents on the aromatic rings and the imidazole nitrogen atoms.
Process:
While specific targets for this compound have not been extensively documented, as an imidazole derivative, it may interact with biological macromolecules such as enzymes or receptors similarly to other known imidazoles.
Data:
Physical Properties:
Chemical Properties:
Relevant data includes melting point, boiling point, and solubility parameters which are critical for practical applications.
Scientific Uses:
This compound holds potential in various fields:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0